![molecular formula C12H11NO3 B1347619 [(2-Methylquinolin-8-yl)oxy]acetic acid CAS No. 5180-87-0](/img/structure/B1347619.png)

[(2-Methylquinolin-8-yl)oxy]acetic acid

Übersicht

Beschreibung

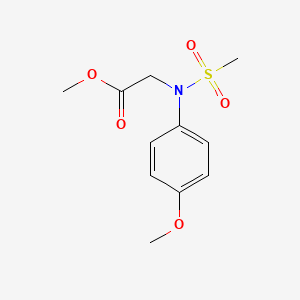

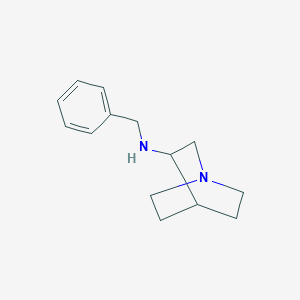

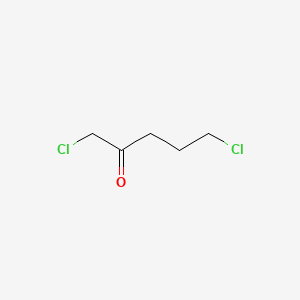

[(2-Methylquinolin-8-yl)oxy]acetic acid is a chemical compound with the CAS Number: 5180-87-0 . It has a molecular weight of 217.22 and its IUPAC name is [ (2-methyl-8-quinolinyl)oxy]acetic acid .

Molecular Structure Analysis

The InChI code for [(2-Methylquinolin-8-yl)oxy]acetic acid is 1S/C12H11NO3/c1-8-5-6-9-3-2-4-10 (12 (9)13-8)16-7-11 (14)15/h2-6H,7H2,1H3, (H,14,15) . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

[(2-Methylquinolin-8-yl)oxy]acetic acid has a molecular weight of 217.22 . Its IUPAC name is [ (2-methyl-8-quinolinyl)oxy]acetic acid . The InChI code, which represents its molecular structure, is 1S/C12H11NO3/c1-8-5-6-9-3-2-4-10 (12 (9)13-8)16-7-11 (14)15/h2-6H,7H2,1H3, (H,14,15) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- A study by Nechepurenko et al. (2014) described the Smiles rearrangements in derivatives of the isoquinoline alkaloid berberine containing an oxyacetic acid fragment, showcasing the utility of [(2-Methylquinolin-8-yl)oxy]acetic acid in facilitating chemical transformations (Nechepurenko et al., 2014).

- Xing (2009) improved the synthetic route of 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid, a key intermediate for the synthesis of β-benzamido TACE inhibitors, demonstrating the compound's role in the synthesis of pharmaceutical agents (Xing, 2009).

Complex Formation and Metal Interaction

- Henríquez et al. (2021) explored the stability constants of binary nickel (II) complexes with 2-methylquinoline-8-carboxylic acid, indicating the compound's importance in forming stable metal complexes, relevant in coordination chemistry and potentially in medicinal applications (Henríquez et al., 2021).

Luminescence and Optical Properties

- Mikhailov et al. (2015) investigated the synthesis of 2-styryl-8-hydroxyquinoline derivatives with luminescence properties, which implies the potential application of similar compounds like [(2-Methylquinolin-8-yl)oxy]acetic acid in photophysical research and as optical materials (Mikhailov et al., 2015).

Chemosensors and Detection

- Cheng et al. (2008) synthesized a series of 8-hydroxyquinoline benzoates with azo substituents, demonstrating selective sensing for Hg2+, suggesting the potential of similar quinoline derivatives in developing selective chemosensors (Cheng et al., 2008).

Therapeutic Applications and Disease Treatment

- Kenche et al. (2013) discussed the use of 2-substituted 8HQs in the treatment of Alzheimer's disease, highlighting the potential medical application of similar compoundsin neurodegenerative disease treatment (Kenche et al., 2013).

Material Science and Corrosion Inhibition

- Rbaa et al. (2020) synthesized new benzimidazole derivatives based on 8-hydroxyquinoline, evaluating their corrosion inhibition behavior for steel in HCl solution, indicating the compound's application in material science and as corrosion inhibitors (Rbaa et al., 2020).

Pharmaceutical Synthesis and Antimicrobial Activity

- Raju et al. (2016) synthesized pyrazole derivatives containing the 2-methylquinoline ring system, evaluating their antimicrobial activity, suggesting the utility of similar compounds in the development of new antimicrobial agents (Raju et al., 2016).

Wirkmechanismus

Mode of Action

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that [(2-Methylquinolin-8-yl)oxy]acetic acid may interact with its targets through a similar mechanism, but further investigation is needed to confirm this.

Biochemical Pathways

Given its involvement in the suzuki–miyaura cross-coupling reaction , it is likely that the compound affects pathways related to carbon–carbon bond formation

Result of Action

It has been suggested that the compound may have inhibitory effects on mild steel corrosion in certain concentrations of hydrochloric acid

Action Environment

The action of [(2-Methylquinolin-8-yl)oxy]acetic acid can be influenced by environmental factors. For instance, the inhibition efficiency of a similar compound increases with its concentration and decreases with the concentration of hydrochloric acid . Additionally, the inhibition efficiency increases in 0.5 M hydrochloric acid and decreases in 1 M hydrochloric acid with an increase in temperature . These findings suggest that the action, efficacy, and stability of [(2-Methylquinolin-8-yl)oxy]acetic acid may also be influenced by similar environmental factors.

Eigenschaften

IUPAC Name |

2-(2-methylquinolin-8-yl)oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-5-6-9-3-2-4-10(12(9)13-8)16-7-11(14)15/h2-6H,7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHTXPCONILGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2OCC(=O)O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20298189 | |

| Record name | [(2-methylquinolin-8-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2-Methylquinolin-8-yl)oxy]acetic acid | |

CAS RN |

5180-87-0 | |

| Record name | NSC121340 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-methylquinolin-8-yl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20298189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)

![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)

![3-[(4-Methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B1347570.png)